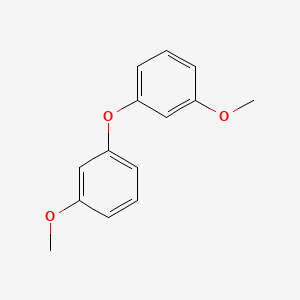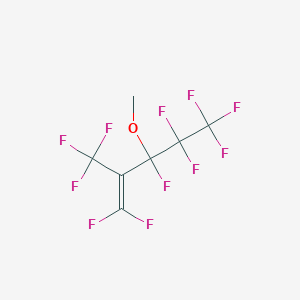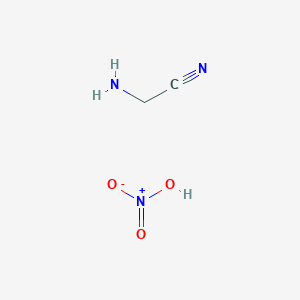![molecular formula C16H14N2OS B14420954 (2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone CAS No. 81224-03-5](/img/structure/B14420954.png)
(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone is a complex organic compound that belongs to the class of thienodiazepines This compound is characterized by a fused ring system that includes a thiophene ring and a diazepine ring, with additional methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the construction of the diazepine ring through cyclization reactions. The final step involves the introduction of the phenyl and methanone groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thienodiazepines: Compounds with similar fused ring systems but different substituents.
Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.
Phenylmethanones: Compounds with a phenyl group attached to a methanone group.
Uniqueness
(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone is unique due to its specific combination of a thiophene ring, diazepine ring, and phenylmethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
| 81224-03-5 | |
Fórmula molecular |
C16H14N2OS |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(2,5-dimethylthieno[2,3-d][1,3]diazepin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14N2OS/c1-11-10-18(16(19)13-6-4-3-5-7-13)12(2)17-15-14(11)8-9-20-15/h3-10H,1-2H3 |
Clave InChI |
OUSFNKJDRNGTDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=NC2=C1C=CS2)C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14420878.png)





![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14420951.png)


